4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid
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Overview
Description
4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to simpler structures.
Substitution: New compounds with different functional groups replacing the Fmoc group.
Scientific Research Applications
4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: In biological research, it is used to study protein interactions and functions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical products and in the development of new materials.
Mechanism of Action
The mechanism of action of 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid involves its role as a protecting group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid
- Fmoc-Gly-Gly-Gly-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure that combines the Fmoc protecting group with a hydroxy and methyl-substituted butanoic acid. This combination provides stability and reactivity that are advantageous in peptide synthesis.
Properties
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(29,10-20(26)27)13-24-19(25)11-23-21(28)30-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,29H,10-13H2,1H3,(H,23,28)(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJARFDNMYVNSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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